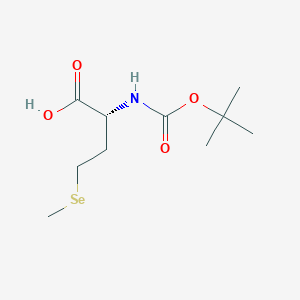

Boc-D-Selenomethionine

Description

Properties

Molecular Formula |

C10H19NO4Se |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid |

InChI |

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |

InChI Key |

QJDWZRHRGRTJOH-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC[Se]C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O |

Origin of Product |

United States |

Applications of Boc D Selenomethionine and Its Analogs in Protein and Peptide Engineering

Site-Selective Incorporation of Selenomethionine (B1662878) into Peptides and Proteins

The ability to introduce selenomethionine at specific positions within a polypeptide chain is crucial for its use in protein engineering. This has been achieved through both biological and chemical methods, each offering distinct advantages.

Auxotrophic Expression Systems for Selenomethionine Labeling

A widely used method for the global or site-specific incorporation of selenomethionine (SeMet) into recombinant proteins is through the use of auxotrophic expression systems, primarily in Escherichia coli. This technique relies on host strains that are unable to synthesize the essential amino acid methionine. By growing these methionine-auxotrophic strains in a minimal medium where methionine is replaced with selenomethionine, the cellular machinery for protein synthesis incorporates SeMet in place of methionine.

The efficiency of SeMet incorporation can be very high, with some studies reporting over 90% substitution. The E. coli strain B834(DE3) is a commonly used methionine auxotroph for this purpose. The process typically involves an initial growth phase in a methionine-containing medium, followed by cell harvesting and resuspension in a medium lacking methionine but supplemented with selenomethionine before inducing protein expression. In some instances, inhibiting the methionine biosynthesis pathway in non-auxotrophic strains can also be employed for SeMet labeling.

The incorporation of selenomethionine is particularly valuable for X-ray crystallography, as the selenium atom provides a heavy-atom signal that facilitates phasing and structure determination through methods like single- or multi-wavelength anomalous diffraction (SAD or MAD).

Chemical Ligation Strategies Utilizing Selenoamino Acid Residues

Chemical ligation techniques offer a powerful alternative to purely biological methods for the site-specific incorporation of selenoamino acids. These strategies allow for the synthesis of proteins and peptides with precise modifications that may not be accessible through recombinant expression alone.

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a native peptide bond. The reaction typically occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. A variation of this powerful technique utilizes an N-terminal selenocysteine (B57510) residue instead of cysteine.

The use of selenocysteine in NCL offers significant advantages. Due to the lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine, ligation reactions with N-terminal selenocysteine are significantly faster, especially at lower pH. This enhanced reactivity allows for efficient ligations even at sterically hindered junctions. Following ligation, the selenocysteine residue can be chemoselectively deselenized to an alanine (B10760859) residue, leaving a native peptide backbone. This "traceless" incorporation makes selenocysteine a versatile tool for protein synthesis.

The mechanism of NCL involving selenocysteine mirrors that of traditional NCL. It begins with a reversible transthioesterification, where the selenol of the N-terminal selenocysteine attacks the C-terminal thioester of the other peptide fragment, forming a selenoester intermediate. This is followed by an irreversible intramolecular S-to-N acyl shift, resulting in the formation of a stable amide bond at the ligation site.

A related and highly efficient method is the diselenide-selenoester ligation (DSL). This strategy involves the reaction between a peptide selenoester and a peptide with a diselenide moiety. The reaction is proposed to proceed through the formation of a small amount of phenylselenoate from the peptide selenoester, which then participates in a redox exchange with the peptide diselenide to generate a reactive selenolate. This selenolate then reacts with the peptide selenoester in an NCL-like mechanism to form the native peptide bond. DSL can be performed rapidly and without the need for additives, and in some variations, can proceed efficiently at very low reactant concentrations.

Protein Bioconjugation via Selenomethionine Residues

Beyond its utility in protein synthesis and structure determination, selenomethionine serves as a unique chemical handle for the site-selective modification of proteins. The distinct reactivity of the selenoether side chain of selenomethionine, compared to the thioether of methionine, allows for highly specific bioconjugation reactions.

Selenonium-Forming Ligation Reactions

A powerful strategy for the bioconjugation of selenomethionine-containing proteins involves the formation of a stable benzylselenonium adduct. Selenomethionine can be selectively modified with benzyl (B1604629) bromides under conditions where methionine remains unreactive. This chemoselectivity stems from the greater nucleophilicity of the selenoether in selenomethionine.

The resulting selenonium salt is stable at physiological pH, making it a robust linkage for attaching various molecules, such as peptides, polymers, or fluorescent probes, to a protein. An important feature of this linkage is its selective lability to glutathione (B108866) at intracellular concentrations, allowing for the potential release of the conjugated cargo within the cellular environment. A particularly efficient linker for this reaction is 4-bromomethylphenylacetyl (BrMePAA). This selenonium-forming ligation reaction expands the toolkit for creating well-defined protein conjugates for a wide range of applications in research and therapeutics.

Interactive Data Table: Comparison of Ligation Strategies

| Feature | Native Chemical Ligation (NCL) with Cysteine | Native Chemical Ligation (NCL) with Selenocysteine | Diselenide-Selenoester Ligation (DSL) |

| N-terminal Residue | Cysteine | Selenocysteine | Diselenide |

| C-terminal Group | Thioester | Thioester/Selenoester | Selenoester |

| Relative Reaction Rate | Slower | Faster | Very Fast |

| Optimal pH | ~7-8 | Lower pH possible (~5-7) | Mildly acidic to neutral |

| Additives Required | Often requires thiol catalysts | Can proceed without additives | Often additive-free |

| Post-Ligation Modification | Desulfurization to Alanine (less selective) | Deselenization to Alanine (highly selective) | Deselenization to native amino acid |

Tunable Cleavage Profiles of Selenonium Adducts

The incorporation of selenomethionine, and by extension its protected form Boc-D-Selenomethionine, into peptide synthesis offers unique advantages for chemical manipulation, particularly in the formation and subsequent cleavage of selenonium adducts. The selenium atom in selenomethionine is more nucleophilic than the sulfur atom in methionine. nih.gov This heightened nucleophilicity allows for milder and more selective alkylation conditions to form a selenonium salt. This resulting selenonium adduct is a superior leaving group compared to the analogous sulfonium (B1226848) salt derived from methionine, facilitating more efficient subsequent reactions such as intramolecular cyclization. nih.gov

The cleavage of these selenonium adducts can be tuned based on the reaction conditions, providing a controllable method for peptide modification. For instance, in the synthesis of constrained peptides like Freidinger lactams, a selenomethionine-mediated route is preferred. The process involves the selective alkylation of the selenoether moiety to form the selenonium salt. The subsequent base-induced lactamization proceeds under mild conditions, demonstrating that pH is a key factor in controlling the cleavage and cyclization event. The choice of reagents and solvents provides further control over the reaction, enabling selective backbone engineering even in complex peptides. nih.gov

The cleavage of side-chain protecting groups from selenium-containing amino acids can also be finely tuned. Specific cleavage cocktails, such as those containing 2,2′-dithiobis(5-nitropyridine) (DTNP) dissolved in trifluoroacetic acid (TFA), can effectively remove protecting groups like the p-methoxybenzyl (Mob) group from selenocysteine under conditions that leave analogous cysteine-protecting groups largely intact. nih.gov This selectivity is attributed to the increased electrophilicity of the disulfide bond in the highly acidic TFA environment, which preferentially reacts with the more nucleophilic selenium atom. nih.gov This demonstrates that the cleavage profile can be tuned by the specific combination of acids and scavenger reagents.

| Factor | Influence on Cleavage/Reaction | Example Application |

| Nucleophilicity | Selenium is more nucleophilic than sulfur, allowing for milder alkylation conditions. | Formation of selenonium salts for subsequent reactions. |

| Leaving Group Ability | Selenonium salts are better leaving groups than sulfonium salts, promoting facile cyclization. | Synthesis of Freidinger lactams. |

| pH | Base-induced conditions can trigger intramolecular cyclization/cleavage of the selenonium adduct. | Controlled backbone engineering in peptides. |

| Reagent Choice | Specific reagents like DTNP in TFA can selectively cleave protecting groups from selenium residues. | Selective deprotection of Selenocysteine(Mob) over Cysteine(Mob). nih.gov |

Engineering of Selenopeptides for Advanced Functional Studies

The substitution of sulfur with selenium in amino acids like methionine and cysteine provides a powerful tool for engineering peptides and proteins with novel properties for advanced functional studies. nih.govnih.gov The unique chemical characteristics of selenium, such as its larger atomic size, lower electronegativity, and higher nucleophilicity compared to sulfur, can be exploited to create peptides with enhanced reactivity, modified structural features, and specific functionalities. nih.gov

Mimicking Enzyme Active Sites: Selenopeptides are frequently designed to mimic the active sites of selenoenzymes, such as glutathione peroxidase (GPx). researchgate.netnih.gov The lower redox potential of the selenol group in selenocysteine compared to the thiol group in cysteine makes it a more efficient catalyst in redox reactions. nih.gov By synthesizing smaller peptides containing selenocysteine, researchers can study the catalytic mechanisms of these enzymes and develop artificial enzymes with potent antioxidant activities. researchgate.netmdpi.com These biomimetic studies are crucial for understanding the role of selenium in biological redox regulation. nih.gov

Developing Novel Bioactive Peptides: The incorporation of selenium can confer or enhance the biological activity of peptides. Research has shown that specifically designed selenopeptides can exhibit antimicrobial, immunomodulatory, and anticancer properties. nih.gov The unique redox properties of selenium contribute to these activities. The development of synthetic methods, such as solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL) using selenium-containing amino acids, has opened up possibilities for creating novel therapeutic agents. nih.gov

| Application Area | Rationale for Using Selenopeptides | Research Findings |

| Structural Biology | Weaker C-Se bond acts as a specific energy transfer acceptor. nih.gov Isosteric S/Se replacement aids in X-ray crystallography. mdpi.com | Distance-dependent C-Se bond cleavage allows for structural elucidation via mass spectrometry. nih.gov |

| Enzyme Mimicry | The selenol group has a lower redox potential and higher catalytic efficiency in redox reactions than thiol. nih.gov | Selenopeptides successfully mimic the glutathione peroxidase (GPx) active site for antioxidant studies. researchgate.netnih.gov |

| Bioactive Peptides | Selenium's unique redox properties can confer novel biological activities. | Engineered selenopeptides have shown potential antimicrobial, immunomodulatory, and anticancer activities. nih.gov |

| Protein Engineering | High reactivity of selenium allows for site-specific modifications and conjugations. nih.gov | Selenocysteine can be selectively converted into dehydroalanine (B155165) to act as a handle for bioconjugation. nih.gov |

Structural Biology Applications of Selenomethionine Labeled Biomolecules

X-ray Crystallography and Anomalous Diffraction Phasing

A significant hurdle in X-ray crystallography is the "phase problem," where the diffraction pattern provides information about the amplitudes of the scattered X-rays but not their phases. numberanalytics.com Selenomethionine (B1662878) labeling is a cornerstone for overcoming this challenge through anomalous diffraction techniques. numberanalytics.comnumberanalytics.com The selenium atom in SeMet acts as a strong anomalous scatterer, meaning its X-ray scattering properties change significantly at specific X-ray energies, a phenomenon known as anomalous dispersion. numberanalytics.comiucr.org This effect is harnessed to determine the phases of the diffracted X-rays and ultimately solve the protein structure. numberanalytics.comnumberanalytics.com

Single-Wavelength Anomalous Diffraction (SAD) is a widely used phasing technique that relies on data collected at a single X-ray wavelength, typically chosen to maximize the anomalous signal from the selenium atoms. numberanalytics.comwikipedia.org This method has gained popularity due to its efficiency, as it minimizes the crystal's exposure to the X-ray beam, thereby reducing radiation damage. wikipedia.org The development of methods for incorporating selenomethionine into recombinant proteins has made selenium-SAD a common and powerful tool for experimental phasing. wikipedia.org

Although SAD phasing can sometimes be weaker than multi-wavelength methods and may require computational techniques like density modification to resolve phase ambiguity, for many selenomethionine-labeled protein crystals, data collected at the peak anomalous wavelength is sufficient to generate high-quality, interpretable electron-density maps. wikipedia.orgstanford.eduiucr.org In fact, studies have shown that SAD phasing can produce maps of comparable quality to those from full Multi-Wavelength Anomalous Diffraction (MAD) experiments, making it a time-efficient alternative. stanford.eduiucr.org The success of SAD phasing has been demonstrated in numerous studies, including those involving serial femtosecond crystallography (SFX) with high-energy X-rays, further expanding its applicability to challenging biological systems. nih.goviucr.org

Table 4.1: Key Parameters in Successful SeMet-SAD Phasing Experiments

| Protein System | X-ray Energy (keV) / Wavelength (Å) | Resolution (Å) | Number of Indexed Patterns | Key Finding | Reference |

| Stem domain of human POMGnT1 (SeMet-Stem) | 13.0 / 0.954 | 1.5 | 26,583 | Successful SAD phasing with high-energy X-rays from an XFEL. | nih.goviucr.org |

| Thaumatin | 6.0 | - | - | Successful sulfur-SAD phasing at the Linac Coherent Light Source (LCLS). | iucr.org |

| Human A2A adenosine (B11128) receptor | 6.0 | - | - | Successful sulfur-SAD phasing at the LCLS. | iucr.org |

| Alcaligenes faecalis nitrite (B80452) reductase | - | - | - | SAD phasing using intrinsically bound copper ions. | iucr.org |

Multi-Wavelength Anomalous Diffraction (MAD) is another powerful technique for solving the phase problem, which involves collecting diffraction data at multiple X-ray wavelengths around the absorption edge of the anomalous scatterer, such as selenium. numberanalytics.comiucr.orggenscript.com By analyzing the differences in diffraction intensities at these different wavelengths, the phases of the structure factors can be accurately determined. numberanalytics.comnih.govembopress.org The replacement of methionine with selenomethionine has been a key factor in the widespread adoption of MAD phasing. iucr.orgnih.govembopress.org

The MAD method offers a direct path to determining three-dimensional protein structures and has been instrumental in numerous structural biology projects. nih.govembopress.orgresearchgate.net The availability of tunable synchrotron beamlines is crucial for MAD experiments, allowing for precise selection of X-ray wavelengths to maximize the anomalous and dispersive signals from the selenium atoms. iucr.orgiucr.org Although MAD can be more time-consuming than SAD due to the need for multiple datasets, it provides highly accurate phase information. stanford.eduiucr.org The success of MAD phasing with selenomethionyl proteins has made it a routine and powerful tool for elucidating atomic structures. nih.govembopress.orgresearchgate.net

Beyond anomalous diffraction, selenomethionine can also be utilized in a manner analogous to traditional isomorphous replacement methods. iucr.orgucsf.edu In this context, the SeMet-labeled protein crystal serves as a derivative that is highly isomorphous to the native, methionine-containing protein crystal. nih.govembopress.org The significant difference in scattering power between selenium and sulfur provides the necessary signal for phasing.

A notable application of this principle is the UV-induced radiation damage phasing method (UV-RIP). In this technique, a SeMet-derivatized protein crystal is exposed to UV radiation, which induces specific damage to the selenomethionine residues. iucr.org By collecting diffraction data before and after UV exposure, the resulting intensity differences can be used for phase determination, similar to a single isomorphous replacement (SIR) experiment. iucr.org This method takes advantage of the fact that the crystal remains largely isomorphous while the scattering from the selenium sites is significantly altered. iucr.org This strategy has been successfully applied to solve the structures of several proteins, demonstrating the versatility of selenomethionine as a phasing tool. iucr.org Additionally, the use of selenated detergents in the crystallization of membrane proteins can provide additional ordered selenium atoms, further enhancing the phasing power through isomorphous and anomalous signals. moleculardimensions.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Selenium Isotopes (e.g., 77Se)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules in solution. The selenium-77 (B1247304) (⁷⁷Se) isotope, with a natural abundance of 7.6% and a nuclear spin of 1/2, is amenable to NMR studies. researchgate.net ⁷⁷Se NMR is particularly valuable because the chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment, providing detailed information about the chemical state and conformation of selenium-containing molecules. researchgate.netcdnsciencepub.comscispace.com

The large chemical shift dispersion of ⁷⁷Se makes it an excellent probe for studying changes in protein conformation, bonding, and intermolecular interactions. researchgate.netscispace.com For instance, the ⁷⁷Se chemical shift is significantly different for selenols, diselenides, and selenenyl sulfides, allowing for the characterization of these different chemical states. cdnsciencepub.com Titration of neighboring groups, such as carboxylic acids, can also be monitored through changes in the ⁷⁷Se chemical shift. cdnsciencepub.com

However, exchange processes can significantly affect ⁷⁷Se NMR spectra. For example, the exchange of selenol protons can lead to extremely broad ⁷⁷Se resonances, making them difficult to detect under certain pH conditions. cdnsciencepub.com Despite these challenges, ⁷⁷Se NMR remains a useful tool for elucidating the molecular structures of selenium-containing compounds and for probing their interactions in biological systems. researchgate.netresearchgate.net

Table 4.2: ⁷⁷Se Chemical Shift Ranges for Different Selenium Compounds

| Compound Type | Chemical Shift Range (ppm, relative to (CH₃)₂Se) | Reference |

| Selenolates | -240 to -270 | cdnsciencepub.com |

| Selenols | ~ -80 | cdnsciencepub.com |

| Diselenides | 230 to 360 | cdnsciencepub.com |

| Selenenyl sulfides | 250 to 340 | cdnsciencepub.com |

Investigation of Chalcogen Bonds and Their Structural Implications in Proteins

Chalcogen bonds are non-covalent interactions involving elements from Group 16 of the periodic table, such as sulfur and selenium, acting as electrophilic centers. researchgate.netnih.gov In proteins, the selenium atom of a selenomethionine residue can participate in chalcogen bonds with nucleophilic atoms, most commonly the oxygen atoms of the protein backbone or amino acid side chains. acs.orgresearchgate.net These interactions, denoted as Se···O, play a significant role in protein structure and stability. acs.orgmdpi.com

The investigation of chalcogen bonds has provided valuable insights into the forces that govern protein architecture. The replacement of methionine with selenomethionine, initially intended for phasing purposes, has inadvertently created a vast dataset for studying these interactions. acs.org The understanding of chalcogen bonds is not only important for fundamental protein science but also has implications for the design of novel peptides and proteins with enhanced stability or specific functions. nih.gov

Table 4.3: Examples of Se···O Chalcogen Bonds in Protein Structures

| PDB ID | Interacting Residues | Interaction Type | Se···O Distance (Å) | Reference |

| 3LKI | Mse 324 (Se) and Ser 328 (Oγ) | Side-chain to side-chain | - | researchgate.netacs.org |

| 2GTQ | Mse 259 (Se) and Glu 117 (Oε) | Side-chain to side-chain | - | researchgate.netacs.org |

| 3MKC | Mse 104 (Se) and Gly 98 (O) | Side-chain to main-chain | - | researchgate.netacs.org |

| Heptapeptide (CSD) | Mse | Intermolecular Se···O | 3.351 | researchgate.net |

Biochemical Probes and Reactivity Studies in Vitro

Redox Chemistry and Catalytic Activity of Selenomethionine (B1662878) Analogs

The core of the biochemical utility of selenomethionine (SeMet) and its derivatives lies in their redox-active nature. The selenium atom, being more nucleophilic and having a lower redox potential than sulfur, imparts enhanced reactivity to these molecules. mdpi.com While specific studies on Boc-D-Selenomethionine are limited, the extensive research on selenomethionine provides a strong basis for understanding its potential redox behavior.

Selenomethionine is known to be highly reactive towards various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and peroxynitrite. nih.gov This reactivity is significantly greater than that of its sulfur analog, methionine. The selenoether moiety in SeMet can be readily oxidized by ROS to form the corresponding selenoxide. nih.gov This reaction is a key aspect of its antioxidant properties.

Studies have demonstrated that SeMet can catalytically remove amino acid, peptide, and protein hydroperoxides in the presence of reducing systems like glutathione (B108866) (GSH) or the thioredoxin reductase (TrxR) system. nih.gov The reaction proceeds via the oxidation of SeMet to its selenoxide, which is then reduced back to SeMet by the thiol-containing reductants, completing a catalytic cycle. nih.gov While direct kinetic data for this compound is not available, the fundamental reactivity of the selenomethionine core suggests a similar high reactivity towards ROS.

Table 1: Reactivity of Selenomethionine with Oxidants

| Oxidant | Reactivity of Selenomethionine | Reference |

| Hydroperoxides | Catalytic removal in the presence of GSH or TrxR/Trx/NADPH system. | nih.gov |

| Hypobromous acid (HOBr) | Apparent second-order rate constant of (2.8 ± 0.3) × 10⁸ M⁻¹ s⁻¹ for N-acetylated-SeMet. | nih.gov |

The interaction with glutathione (GSH) is central to the antioxidant and catalytic functions of many selenium compounds. The selenoxide of selenomethionine, formed upon reaction with ROS, can be efficiently reduced back to selenomethionine by GSH. nih.gov This recycling mechanism allows selenomethionine to act as a catalyst for peroxide reduction.

Furthermore, studies on selenonium adducts of selenomethionine have shown that they are stable at physiological pH but are efficiently cleaved by glutathione at intracellular concentrations. pnas.org This reactivity with GSH highlights the potential for selenomethionine derivatives to function as probes or pro-drugs that are activated within the cellular environment. The presence of the Boc protecting group on the amine of D-selenomethionine is not expected to significantly alter the fundamental redox chemistry of the selenoether with the glutathione system, although it may influence its cellular uptake and distribution.

Enzyme Mimicry and Selenoenzyme-like Catalysis

The unique redox properties of selenium have led to the development of synthetic organoselenium compounds that mimic the activity of selenoenzymes, such as glutathione peroxidase (GPx) and glutathione S-transferase (GST).

Glutathione S-transferases are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic substrates. nih.gov Some selenium compounds have been shown to exhibit GST-like activity. For instance, dietary selenium has been found to regulate the expression and activity of GSTs. nih.govnih.gov While direct evidence for GST-like activity of this compound is not documented, the ability of selenium compounds to interact with glutathione and electrophilic substrates suggests a potential for such catalytic mimicry.

The glyoxalase system, with its key enzyme glyoxalase I (GLO1), is essential for detoxifying reactive dicarbonyls like methylglyoxal (B44143) (MG), a major precursor of advanced glycation end-products (AGEs). nih.gov There is growing interest in compounds that can mimic GLO1 activity to combat glycative stress. While studies specifically on this compound are absent, research on other selenium-containing molecules, such as selenoglutathione, has demonstrated GLO1-like activity. jst.go.jp These compounds can react with methylglyoxal, suggesting a potential role for selenium compounds in mitigating glycative stress. jst.go.jp The development of GLO1 mimics is an active area of research, and the reactivity of the selenol group in selenocysteine (B57510) derivatives is a key feature being explored. nih.gov

Table 2: Enzyme Mimicry by Selenium Compounds

| Enzyme Mimicked | Selenium Compound | Observed Activity | Reference |

| Glutathione Peroxidase (GPx) | Selenoglutaredoxin | Weak peroxidase activity, but excellent catalyst for thiol-disulfide exchange. | nih.gov |

| Glyoxalase I (GLO1) | Selenoglutathione | Reacts with methylglyoxal, suggesting anti-glycative stress activity. | jst.go.jp |

Fundamental Reactivity of Selenomethionine Derivatives in Model Systems

The fundamental reactivity of selenomethionine derivatives is dictated by the properties of the selenium atom. The Se-C bond in the selenoether is susceptible to oxidation, and the resulting selenoxide can be readily reduced. The nucleophilicity of the selenium atom in selenomethionine is higher than that of the sulfur atom in methionine, making it more reactive towards electrophiles. mdpi.com

The use of a Boc (tert-butyloxycarbonyl) protecting group on the amine functionality is a common strategy in peptide synthesis to prevent unwanted side reactions. nih.gov In the context of this compound, this protection would likely influence its solubility and steric hindrance around the chiral center but is not expected to fundamentally alter the intrinsic reactivity of the distal selenoether group. Studies on Boc-protected selenocysteine derivatives have been extensive, primarily focusing on their application in solid-phase peptide synthesis. iris-biotech.ded-nb.info These studies highlight the compatibility of the Boc group with the selenium moiety and the conditions used for peptide synthesis and deprotection.

Radiolabeling Strategies with Selenomethionine

Isotopic Labeling with 75Se for Biochemical Tracing

Isotopic labeling with Selenium-75 (75Se), a gamma-emitting radionuclide, transforms selenomethionine (B1662878) into a valuable tracer for biochemical and metabolic studies. nih.govnih.gov The use of 75Se-labeled L-selenomethionine has been a method of choice for detecting and analyzing selenoproteins and their expression in various biological systems, both in cell cultures and in whole organisms. nih.govnih.gov This technique offers high sensitivity and specificity, approaching that of western blotting for selenoprotein detection. nih.gov

In practice, following the in-vivo injection of the 75Se-selenomethionine precursor, its incorporation into apoproteins can be tracked, providing insights into protein metabolism. nih.gov Studies have utilized [75Se]L-selenomethionine to follow the movement and viability of lymphocytes in vivo, demonstrating its utility as a cell label. nih.gov The gamma emission of 75Se allows for non-invasive tracking and quantification. Although much of the historical research has focused on the L-isomer due to its direct role in protein synthesis, the principles of labeling and tracing are applicable to the D-isomer for specific metabolic investigations. snmjournals.org The Boc-protecting group is instrumental during the chemical synthesis of the [75Se]selenomethionine tracer, ensuring that the radiolabel is incorporated at the desired selenium position without interference from the reactive amine group.

Table 1: Properties of Radioisotopes Used in Labeling Selenomethionine

| Isotope | Half-life | Emission Type | Primary Application |

|---|---|---|---|

| 75Se | 119.8 days | Gamma (γ) | Biochemical Tracing, SPECT Imaging |

| 11C | 20.4 minutes | Positron (β+) | Positron Emission Tomography (PET) Imaging |

Carbon-11 (11C) Labeling for Radiopharmaceutical Precursors in Research

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in medical diagnostics and research. openmedscience.com The strategy of labeling natural compounds like amino acids with 11C provides crucial information on their biochemical behavior in living systems. unibo.it The synthesis of 11C-labeled selenomethionine creates a radiopharmaceutical precursor for PET imaging, allowing for the in-vivo study of metabolic processes. openmedscience.comresearchgate.net

The most common method for incorporating Carbon-11 is through methylation using [11C]methyl iodide ([11C]CH₃I) or [11C]methyl triflate. openmedscience.comnih.gov The synthesis of D- and L-Se-[methyl-11C]selenomethionine has been reported, involving the alkylation of a selenide (B1212193) anion precursor with [11C]methyl iodide. researchgate.net This reaction typically produces the desired radiolabeled compound with high radiochemical yield and purity within a short time frame, which is essential given the rapid decay of 11C. researchgate.net The Boc-D-selenomethionine framework is crucial here, with the Boc group protecting the amine functionality during the synthesis of the precursor molecule that will be subjected to 11C-methylation. This ensures the selective labeling at the selenium-methyl position.

Methodological Advancements in Radiolabeling Procedures

Recent years have seen significant advancements in the methodologies for radiolabeling compounds like selenomethionine, aimed at improving efficiency, yield, and accessibility for clinical and research applications.

Key advancements include:

Novel 11C-Synthons: Beyond traditional [11C]methyl iodide, new reactive 11C-building blocks have been developed. mdpi.comnih.gov The use of [11C]carbon monoxide ([11C]CO) for carbonylation reactions has become a versatile strategy for labeling a wide variety of molecules, including amides and carboxylic acids. nih.govnih.gov Methodologies to produce [11C]CO with high molar activity, for instance, by using molybdenum as a reductant, have improved its utility. nih.gov

Automation and Microfluidics: The development of fully automated synthesis modules has streamlined the production of 11C-tracers, which is critical for handling short-lived isotopes. openmedscience.comnih.gov These systems allow for precise control over reaction conditions and reduce synthesis times. openmedscience.com

Improved Purification: High-Performance Liquid Chromatography (HPLC) is a key tool for the purification of radiolabeled products, ensuring high chemical, radiochemical, and optical purity of the final compound. researchgate.net For instance, reverse-phase HPLC columns can be used to effectively separate the desired labeled isomer. researchgate.net

Advanced Synthetic Routes: New chemical synthesis strategies have been developed to improve yields and simplify procedures. This includes one-pot synthesis methods that reduce the number of steps and potential for product loss. google.comrsc.org For example, the use of arylboronic acids in the presence of a copper catalyst provides a mild and efficient method for the arylation of selenocysteine (B57510), a technique that could be adapted for creating novel radiolabeled probes. acs.org

Table 2: Comparison of Radiolabeling Methodologies

| Method | Precursor | Key Features | Application |

|---|---|---|---|

| 75Se Labeling | [75Se]Selenite/Selenomethionine | Long half-life, gamma emission. | Long-term biochemical tracing. nih.gov |

| 11C-Methylation | [11C]Methyl Iodide | Rapid reaction, high yield. researchgate.net | PET imaging of amino acid metabolism. openmedscience.com |

| 11C-Carbonylation | [11C]Carbon Monoxide | Versatile for labeling carbonyl groups. nih.gov | Synthesis of complex PET radiopharmaceuticals. nih.gov |

Advanced Analytical Techniques for Characterization and Speciation

Liquid Chromatography (LC) Methodologies for Separation and Purity

Liquid chromatography stands as a cornerstone for the separation and purity assessment of Boc-D-Selenomethionine. Different LC modes are utilized to address specific analytical challenges, from routine purity checks to the critical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of selenoamino acids like selenomethionine (B1662878). core.ac.ukthermofisher.comresearchgate.netresearchgate.net It is widely used to determine the purity of this compound by separating it from potential impurities, including its L-enantiomer and other related substances. ruifuchemical.com Reversed-phase HPLC is a common approach where a nonpolar stationary phase is used with a polar mobile phase. core.ac.uk The separation is based on the differential partitioning of the analyte and impurities between the two phases.

For the analysis of selenomethionine, various HPLC methods have been developed. For instance, an ion-pairing reversed-phase HPLC method can be employed for the simultaneous speciation of selenomethionine and its precursors. nih.gov The choice of column, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired separation and sensitivity. core.ac.uk UV detectors are often used for routine analysis, while more specific and sensitive detection can be achieved by coupling HPLC with mass spectrometry. nih.govresearchgate.net

Table 1: HPLC Parameters for Selenoamino Acid Analysis

Illustrative HPLC conditions for the separation of selenoamino acids.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Polymeric Anion Exchange or C18 | thermofisher.com |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) buffer or Methanol/Water with TFA | core.ac.ukthermofisher.com |

| Detection | UV or ICP-MS | nih.govresearchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | core.ac.ukresearchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. hplc.eu17img.cn Since amino acids and their derivatives, including this compound, are polar molecules, HILIC offers an effective separation mechanism. hplc.eunih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar solvent (like water). thermofisher.com

Table 2: HILIC Method Parameters for Polar Analyte Separation

Typical parameters for HILIC separation of polar compounds like amino acid derivatives.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | BEH Amide, Zwitterionic | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium acetate) | hplc.euthermofisher.com |

| Detection | Mass Spectrometry (MS) | hplc.eunih.gov |

| Application | Separation of polar and hydrophilic compounds | 17img.cn |

The assessment of enantiomeric purity is of paramount importance for chiral compounds like this compound. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess. rsc.org This can be achieved through direct or indirect methods.

In the direct method , a chiral stationary phase (CSP) is used to differentially interact with the D- and L-enantiomers, leading to their separation. researchgate.net Various types of CSPs are available, including those based on cyclodextrins, macrocyclic antibiotics (like teicoplanin), and chiral crown ethers. nih.govrsc.org The choice of CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov For instance, a teicoplanin-based chiral stationary phase has been used for the chiral separation of underivatized selenoamino acid enantiomers. rsc.org

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. rsc.orgscispace.com These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase. rsc.org

Table 3: Chiral Chromatography Approaches for Selenoamino Acids

Methods for assessing the enantiomeric purity of selenoamino acids.

| Method | Principle | Stationary Phase | Reference |

|---|---|---|---|

| Direct | Differential interaction with a chiral stationary phase | Chiral Crown Ether, Teicoplanin-based | nih.govrsc.org |

| Indirect | Formation and separation of diastereomers | Achiral (e.g., C18) | rsc.orgscispace.com |

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography, it provides a powerful platform for comprehensive analysis. core.ac.uknih.govrsc.orghelsinki.fiiupac.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govsemanticscholar.org It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and preserving the molecular ion. semanticscholar.org Tandem mass spectrometry (MS/MS) further enhances the analytical capabilities by enabling the fragmentation of selected precursor ions to generate characteristic product ions. semanticscholar.org This process provides valuable structural information and enhances the specificity of quantification.

LC-ESI-MS/MS methods have been developed for the analysis of selenoamino acids, offering high sensitivity and the ability to identify and quantify these compounds in complex matrices. nih.govresearchgate.net The fragmentation patterns observed in the MS/MS spectra can be used to confirm the identity of this compound and to distinguish it from other related compounds.

Table 4: ESI-MS/MS for Selenoamino Acid Analysis

Key aspects of using ESI-MS/MS for the analysis of selenoamino acids.

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Electrospray Ionization (ESI) | nih.govsemanticscholar.org |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | semanticscholar.org |

| Application | Structural confirmation and quantification | nih.govresearchgate.net |

| Advantage | High sensitivity and specificity | nih.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique with exceptional sensitivity for the detection of trace elements, including selenium. nih.govresearchgate.net When coupled with HPLC, it becomes a powerful tool for selenium speciation, which is the identification and quantification of different chemical forms of selenium. rsc.orgspectroscopyonline.comtandfonline.com

For the analysis of this compound, HPLC-ICP-MS allows for the separation of the compound from other selenium-containing species, followed by the highly sensitive detection of selenium in the eluent. rsc.orgtandfonline.com This is particularly useful for quantifying this compound in complex samples and for studying its metabolic fate. ICP-MS can detect different isotopes of selenium, which can be advantageous for tracer studies. helsinki.fitandfonline.com The technique is robust and can overcome spectral interferences that may affect other detection methods. spectroscopyonline.com

Table 5: ICP-MS for Selenium Speciation

Application of ICP-MS in the speciation analysis of selenium compounds.

| Technique | Principle | Application | Reference |

|---|---|---|---|

| HPLC-ICP-MS | Chromatographic separation coupled with elemental mass spectrometry | Quantification of specific selenium species | rsc.orgspectroscopyonline.comtandfonline.com |

| Key Advantage | High sensitivity and elemental specificity | nih.govresearchgate.net | |

| Isotope Analysis | Can differentiate between selenium isotopes | helsinki.fitandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy are particularly valuable for confirming its identity and purity.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum would feature signals for the protons of the tert-butoxycarbonyl (Boc) group, the α-proton, the β- and γ-methylene protons, and the selenium-methyl protons. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, the α-carbon, the β- and γ-carbons, and the selenium-methyl carbon.

Interactive Data Table: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, estimated) | ¹³C Chemical Shift (ppm, estimated) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (s) |

| Boc (C(CH₃)₃) | - | ~80.0 (s) |

| Boc (C=O) | - | ~155.5 (s) |

| α-CH | ~4.2-4.4 (m, 1H) | ~53.0 (d) |

| β-CH₂ | ~1.9-2.2 (m, 2H) | ~30.0 (t) |

| γ-CH₂ | ~2.5-2.7 (t, 2H) | ~23.0 (t) |

| Se-CH₃ | ~2.1 (s, 3H) | ~4.0 (q) |

| COOH | - | ~176.0 (s) |

Note: The estimated chemical shifts are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

⁷⁷Se NMR Spectroscopy:

Selenium-77 (B1247304) NMR spectroscopy is a highly sensitive technique for directly probing the selenium atom in selenomethionine and its derivatives. The ⁷⁷Se nucleus is a spin-1/2 isotope with a natural abundance of 7.63%, making it suitable for NMR studies. The chemical shift of ⁷⁷Se is very sensitive to the electronic environment around the selenium atom.

Research on selenomethionine incorporated into proteins has shown that the ⁷⁷Se chemical shift can vary over a wide range, providing valuable information about the local protein environment. For free L-selenomethionine in solution, the ⁷⁷Se chemical shift has been reported to be approximately 72 ppm. It is expected that the ⁷⁷Se chemical shift of this compound would be in a similar region, though the electronic effect of the Boc-protecting group may induce a slight shift. The wide chemical shift range of ⁷⁷Se NMR, spanning over 2000 ppm, makes it an excellent tool for identifying different selenium species and studying their interactions. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the progress of chemical reactions in solution. This method is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

While this compound itself does not possess a strong chromophore in the near-UV or visible range, UV-Vis spectroscopy can be effectively employed to monitor reactions involving this compound, particularly the removal of the Boc protecting group. The deprotection of the α-amino group is a common step in peptide synthesis and other applications of Boc-protected amino acids.

The progress of the Boc deprotection reaction, typically carried out under acidic conditions (e.g., with trifluoroacetic acid), can be monitored by observing the change in absorbance at a specific wavelength. Although the starting material and the product may not have distinct absorption maxima at easily accessible wavelengths, the reaction can often be followed by monitoring the disappearance of a reactant or the appearance of a product if either has a measurable absorbance, or by using a derivatizing agent that reacts with the newly formed free amine to produce a colored or UV-active compound.

For instance, in solid-phase peptide synthesis, the removal of the N-terminal Boc group can be quantitatively monitored by reacting the liberated free amine with a chromogenic reagent, allowing for the determination of the reaction's completion. This ensures efficient coupling of the next amino acid in the sequence. While specific absorbance data for this compound deprotection is not detailed in the provided search results, the general principle of using UV-Vis spectroscopy to monitor the deprotection of Boc-protected amino acids is a well-established method in synthetic chemistry.

Interactive Data Table: General Application of UV-Vis Spectroscopy in Monitoring Boc Deprotection

| Reaction Step | Species Monitored | Principle of Detection | Typical Wavelength Range (nm) |

| Boc Deprotection | Disappearance of Boc-protected amine or Appearance of free amine | Change in absorbance upon removal of the Boc group, or derivatization of the product. | 200 - 400 |

Future Directions and Emerging Research Avenues

Development of Novel Protecting Group Strategies for Selenoamino Acids

The synthesis of selenopeptides and selenoproteins using solid-phase peptide synthesis (SPPS) necessitates robust and orthogonal protecting group strategies to mask the reactive selenol or selenoether functionalities of selenoamino acids. While significant progress has been made, particularly for selenocysteine (B57510), the development of novel protecting groups remains a critical area of research.

Future strategies will likely focus on the design of protecting groups that offer enhanced stability under various SPPS conditions while allowing for facile and clean deprotection without compromising the integrity of the peptide chain. For selenomethionine (B1662878), where the selenoether is less nucleophilic than the selenol of selenocysteine, the need for protection is context-dependent. However, for complex syntheses or to prevent unwanted side reactions such as oxidation, effective protection is crucial.

A key objective is the development of protecting groups that are fully orthogonal to standard Boc and Fmoc chemistries. This orthogonality ensures that the protecting group can be selectively removed at a specific stage of the synthesis without affecting other protecting groups on the peptide. Researchers are exploring a variety of chemical moieties that can be cleaved under highly specific and mild conditions, such as photo-labile groups, or groups removable by specific enzymatic or chemical triggers.

Recent advances have highlighted the use of benzyl-based protecting groups, with various substitutions on the phenyl ring to modulate their stability and cleavage characteristics. Additionally, heteroatom-containing functionalities and hydrocarbon-based groups are being investigated for their potential as novel selenium protectants. The development of such strategies will not only streamline the synthesis of peptides containing Boc-D-Selenomethionine but also expand the complexity of accessible selenopeptide architectures.

| Protecting Group Type | Examples | Typical Deprotection Conditions | Compatibility | Key Advantages | Challenges |

|---|---|---|---|---|---|

| Benzyl-based | Benzyl (B1604629) (Bzl), p-Methoxybenzyl (PMB) | Strong acids (e.g., HF, TFMSA) | Boc-SPPS | Well-established, predictable stability | Harsh deprotection conditions |

| Alkyl-based | tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Fmoc-SPPS | Mild cleavage conditions | Potential for side reactions |

| Heteroatom-based | 2-Cyanoethyl | Base (e.g., DBU, K2CO3/MeOH) | Fmoc-SPPS | High stability and orthogonal cleavage | Limited commercial availability of derivatives |

| Diselenide/Selenylsulfide | Formation of a symmetrical diselenide or a mixed selenylsulfide | Reducing agents (e.g., DTT, TCEP) | Boc and Fmoc-SPPS | Self-protecting, mild cleavage | Potential for scrambling with other thiols/selenols |

Rational Design of Selenopeptides and Selenoproteins for Targeted Applications

The rational design of peptides and proteins incorporating selenoamino acids, including this compound, is a burgeoning field with significant therapeutic and biotechnological potential. By strategically placing selenomethionine or selenocysteine within a peptide sequence, researchers can create molecules with tailored functions, such as enhanced antioxidant activity or specific catalytic properties.

A major focus is the design of selenopeptides that mimic the active sites of natural selenoenzymes, such as glutathione (B108866) peroxidase (GPx). These synthetic enzyme mimetics can catalyze the reduction of harmful reactive oxygen species (ROS), offering a potential therapeutic strategy for diseases associated with oxidative stress. The design process often involves computational modeling to predict the optimal amino acid sequence and conformation for catalytic activity.

Furthermore, the incorporation of selenomethionine into larger proteins can enhance their stability and provide a useful probe for structural studies. The selenium atom can also be exploited to modulate the biological activity of therapeutic proteins. For example, engineering selenoproteins with altered substrate specificity or enhanced catalytic efficiency is an active area of research. The ability to produce these engineered proteins through a combination of chemical synthesis and recombinant expression opens up a vast design space for novel therapeutics and biocatalysts.

| Application Area | Design Strategy | Targeted Function | Examples |

|---|---|---|---|

| Antioxidant Therapeutics | Mimicking the active site of glutathione peroxidase (GPx). | Catalytic reduction of reactive oxygen species (ROS). | Short selenopeptides with GPx-like activity. |

| Enzyme Mimetics | Incorporating selenocysteine into a scaffold that mimics an enzyme active site. | Catalysis of specific chemical transformations. | Selenosubtilisin with acyltransferase activity. |

| Therapeutic Proteins | Replacing methionine with selenomethionine to enhance stability or activity. | Improved pharmacokinetic and pharmacodynamic properties. | Engineered antibodies or growth factors. |

| Biocatalysis | Introducing selenocysteine into an enzyme to alter its catalytic mechanism. | Novel enzymatic reactivity for industrial applications. | Modified enzymes for asymmetric synthesis. |

Integration of Multimodal Analytical Platforms for Comprehensive Characterization

The detailed characterization of selenopeptides and selenoproteins is essential for understanding their structure-function relationships and ensuring their quality and purity. Due to the unique properties of selenium, a single analytical technique is often insufficient. Therefore, the integration of multimodal analytical platforms is becoming increasingly important.

Mass spectrometry (MS) is a cornerstone for the analysis of selenoamino acid-containing molecules. High-resolution MS can confirm the molecular weight and elemental composition, while tandem MS (MS/MS) provides sequence information and allows for the localization of the selenoamino acid residue. The characteristic isotopic pattern of selenium is a powerful signature for identifying selenium-containing peptides in complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 77Se NMR, offers unique insights into the local chemical environment of the selenium atom. This technique is highly sensitive to the oxidation state and conformation of the selenoamino acid, providing valuable information about the structure and dynamics of selenoproteins.

X-ray crystallography is the gold standard for determining the three-dimensional structure of proteins at atomic resolution. The incorporation of selenomethionine in place of methionine is a widely used technique in protein crystallography to solve the phase problem via multi-wavelength anomalous diffraction (MAD). This approach has been instrumental in elucidating the structures of countless proteins.

Future research will focus on the synergistic use of these techniques. For example, data from NMR and MS can be used to complement and validate crystallographic structures. Furthermore, the development of novel analytical methods, such as advanced chromatographic techniques coupled with sensitive detectors, will be crucial for the separation and quantification of selenopeptides and their metabolites in biological samples.

| Analytical Technique | Information Obtained | Key Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, elemental composition, amino acid sequence, post-translational modifications. | High sensitivity and specificity; characteristic selenium isotopic pattern. | Can be destructive; may not provide conformational information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Local chemical environment, oxidation state, protein dynamics, 3D structure in solution. | Non-destructive; provides information on dynamics and interactions in solution. | Lower sensitivity compared to MS; limited to smaller proteins for detailed structural analysis. |

| X-ray Crystallography | High-resolution 3D structure in the solid state. | Provides atomic-level detail of protein architecture. | Requires well-diffracting crystals; structure may not fully represent the solution state. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of selenoamino acids and selenopeptides. | High resolving power; can be coupled to various detectors (e.g., MS, UV). | Requires appropriate standards for quantification. |

Q & A

Q. How can researchers ensure their findings on this compound are FAIR (Findable, Accessible, Interoperable, Reusable)?

- Methodological Answer : Deposit raw spectra, crystallographic data, and kinetic datasets in public repositories (e.g., Zenodo, PDB). Use standardized metadata (e.g., MIACE for enzyme assays) and cross-link to ontology terms (ChEBI for selenium compounds). Publish negative results in dedicated journals to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.